molecular formula C13H7F4NO2 B12070406 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B12070406
M. Wt: 285.19 g/mol
InChI Key: JBDBTGHYYYXKFA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure features:

  • Fluorine at position 5 of the pyridine ring.
  • A 4-(trifluoromethyl)phenyl substituent at position 2 of the pyridine.

This compound’s molecular formula is C₁₃H₇F₄NO₂, with a molecular weight of 285.2 g/mol (calculated). The trifluoromethylphenyl group introduces steric bulk and strong electron-withdrawing effects, which influence its physicochemical properties, including acidity (predicted pKa ~2.0–2.5) and lipophilicity.

Properties

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

IUPAC Name

5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-9(10)12(19)20)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)

InChI Key

JBDBTGHYYYXKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Quinones, carboxylates.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Amines, thiols, halides.

Scientific Research Applications

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly impacts electronic, steric, and solubility properties. Key comparisons include:

Table 1: Substituent Effects at Position 2
Compound Name CAS Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Predicted Properties
5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid Not available 4-(Trifluoromethyl)phenyl C₁₃H₇F₄NO₂ 285.2 High lipophilicity; strong electron withdrawal
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid 1214381-17-5 4-Fluorophenyl C₁₂H₇F₂NO₂ 259.2 Moderate lipophilicity; weaker electron withdrawal
5-Fluoro-2-(trifluoromethyl)isonicotinic acid 1256806-61-7 Trifluoromethyl (direct) C₇H₃F₄NO₂ 209.1 Lower steric bulk; higher acidity (pKa ~2.01)
5-Fluoro-2-methylisonicotinic acid 885588-17-0 Methyl C₇H₆FNO₂ 155.1 Low lipophilicity; electron-donating effect
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 1267011-08-4 3-Fluorophenyl + Hydroxy C₁₂H₈FNO₃ 233.2 Increased solubility due to -OH group
Key Observations:

Electron-Withdrawing Effects :

  • The 4-(trifluoromethyl)phenyl group in the target compound enhances acidity compared to 4-fluorophenyl or methyl substituents. The trifluoromethyl group’s inductive effect lowers the pKa of the carboxylic acid (~2.01 for the direct CF₃ analog vs. ~3–4 for methyl derivatives) .
  • The hydroxy group in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid introduces hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity .

Positional Isomerism and Functional Group Variations

Table 2: Functional Group and Positional Comparisons
Compound Name Key Functional Groups Biological/Industrial Relevance
5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid -COOH, -F, -CF₃-Ph Potential pharmaceutical intermediate (e.g., kinase inhibitors)
5-Fluoro-2-(trifluoromethyl)isonicotinic acid -COOH, -F, -CF₃ (direct) Simpler structure for structure-activity studies
5-Fluoro-2-chloroisonicotinic acid -COOH, -F, -Cl () Halogenated analogs for agrochemical applications
2-Hydroxy-5-fluoroisonicotinic acid derivatives -COOH, -F, -OH Chelating agents or metal-binding motifs
Key Observations:
  • Pharmaceutical Potential: The trifluoromethylphenyl group in the target compound mimics motifs seen in kinase inhibitors (e.g., EGFR or JAK inhibitors), where fluorine and trifluoromethyl groups improve metabolic stability and target binding .
  • Agrochemical Utility : Chlorinated analogs (e.g., 5-fluoro-2-chloroisonicotinic acid) are precursors for herbicides or fungicides due to halogen-mediated bioactivity .

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